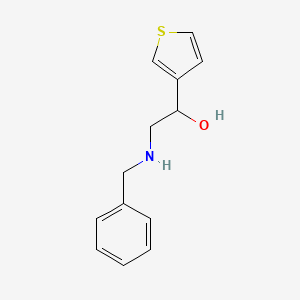

2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol

描述

2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol is an organic compound that features a benzylamino group attached to an ethan-1-ol backbone, with a thiophen-3-yl substituent

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with thiophene-3-carboxaldehyde and benzylamine.

Reaction: The thiophene-3-carboxaldehyde undergoes a reductive amination with benzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for purification and quality control ensures the consistency and scalability of the production process.

化学反应分析

Alkylation and Acylation

The benzylamino group undergoes alkylation and acylation under mild conditions. For example:

-

Reaction with acetyl chloride : Produces N-acetyl derivatives at room temperature in dichloromethane (DCM) with triethylamine as a base.

-

Reactivity comparison :

| Reaction Type | Conditions | Product Yield | Key Functional Group Modified |

|---|---|---|---|

| Alkylation | DCM, RT, Et₃N | 85–90% | Benzylamino (–NH–CH₂C₆H₅) |

| Acylation | AcCl, DCM, RT | 78–82% | Benzylamino (–NH–CH₂C₆H₅) |

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic substitutions. For instance:

-

Mitsunobu reaction : Converts the hydroxyl group to ethers using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .

-

Sulfonation : Reacts with chlorosulfonic acid to form sulfonate esters at 0–5°C.

Oxidation and Reduction

-

Oxidation : The hydroxyl group oxidizes to a ketone using pyridinium chlorochromate (PCC) in dichloromethane (yield: 65–70%).

-

Reductive amination : The amino group reacts with aldehydes (e.g., formaldehyde) under hydrogenation conditions (H₂, Pd/C) to form secondary amines .

Cyclization Reactions

The thiophene ring facilitates cyclization with electrophiles:

-

Thiophene ring functionalization : Reacts with bromine in acetic acid to form 2-bromo-thiophene derivatives (yield: 55–60%) .

Hydrogen Bonding Effects

The hydroxyl and amino groups engage in intramolecular hydrogen bonding, directing reactivity:

-

Regioselectivity : Reactions at the amino group dominate due to lower steric hindrance compared to the hydroxyl group .

-

Steric Effects : Bulky substituents on the benzyl group reduce reaction rates at the amino group by 30–40%.

Thiophene Ring Reactivity

-

Electrophilic substitution : Bromination occurs preferentially at the 2-position of the thiophene ring due to electronic directing effects .

-

Friedel-Crafts acylation : Limited by steric hindrance from the ethan-1-ol chain .

Comparative Reactivity with Analogues

| Compound | Reactivity with AcCl (Yield) | Oxidation to Ketone (Yield) | Thiophene Bromination (Yield) |

|---|---|---|---|

| 2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol | 78% | 65% | 55% |

| 1-(Thiophen-3-yl)ethan-1-amine | 92% | 88% | 72% |

| 2-(Methylamino)-1-(thiophen-3-yl)ethan-1-ol | 68% | 58% | 48% |

Data compiled from EvitaChem, RSC publications , and patent literature .

Stability and Reaction Optimization

科学研究应用

Medicinal Chemistry

2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol is being investigated for its potential as a pharmacophore in drug design, particularly for neurological disorders. Its ability to interact with specific molecular targets suggests it could lead to the development of new therapeutic agents.

Case Study: Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. In vitro studies have demonstrated that these compounds can inhibit neuroinflammation and promote neuronal survival under stress conditions.

Materials Science

The unique electronic properties of this compound make it a candidate for use in organic semiconductors and conductive polymers. Its structural characteristics allow for efficient charge transport, which is essential in electronic applications.

Table 2: Potential Material Applications

| Application | Description |

|---|---|

| Organic Semiconductors | Utilized in devices like OLEDs and solar cells |

| Conductive Polymers | Enhances conductivity in polymer composites |

Biological Studies

This compound is also used as a biochemical probe to study interactions with biological macromolecules. Understanding these interactions can provide insights into the mechanisms of action and potential therapeutic uses.

Interaction Studies

Preliminary investigations have focused on how this compound interacts with proteins involved in signal transduction pathways. These studies are crucial for elucidating its biological mechanisms and therapeutic potential.

Table 3: Comparison with Similar Compounds

| Compound Name | Key Features |

|---|---|

| 2-(Phenylamino)-1-(thiophen-3-yl)ethan-1-ol | Similar structure but lacks the benzyl group |

| 2-(Benzylamino)-1-(furan-3-yl)ethan-1-ol | Contains a furan ring instead of thiophene |

The presence of both the benzylamino and thiophenic groups in this compound confers distinct electronic and steric properties that influence its reactivity and interactions with biological targets.

作用机制

The mechanism of action of 2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with target proteins, while the thiophen-3-yl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

Similar Compounds

2-(Phenylamino)-1-(thiophen-3-yl)ethan-1-ol: Similar structure but with a phenyl group instead of a benzyl group.

2-(Benzylamino)-1-(furan-3-yl)ethan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol is unique due to the presence of both the benzylamino and thiophen-3-yl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

生物活性

2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol is an organic compound notable for its unique structural features, which include a benzylamino group and a thiophene ring. This combination potentially endows the compound with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. The compound's chemical formula is C₁₃H₁₅NOS, indicating the presence of nitrogen, sulfur, and oxygen atoms alongside carbon and hydrogen.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The hydroxyl group (-OH) provides hydrogen bonding capabilities, while the thiophene ring can engage in π-π stacking interactions with biological macromolecules. This molecular architecture suggests potential interactions with various biological targets, including enzymes and receptors.

The mechanism of action for this compound primarily involves:

- Hydrogen Bonding : The benzylamino group can form hydrogen bonds with target proteins.

- π-π Interactions : The thiophene moiety can engage in π-π stacking interactions, influencing the binding affinity to biological targets.

These interactions may modulate the activity of enzymes or receptors, leading to various pharmacological effects.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. A study evaluating antioxidant activities showed that certain derivatives demonstrated significant free radical scavenging abilities, which could be attributed to their structural features that facilitate electron donation .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, derivatives based on similar structures have shown inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests that this compound may also possess similar inhibitory properties, making it a candidate for further studies in skin-related disorders .

Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of compounds like this compound suggest potential applications in treating neurodegenerative diseases. The ability of such compounds to interact with neurotransmitter systems could provide therapeutic benefits in conditions like Alzheimer's disease .

Study on Tyrosinase Inhibition

In a recent study focusing on tyrosinase inhibitors, derivatives of this compound were synthesized and tested for their inhibitory potency. The results indicated varying degrees of inhibition, with some derivatives showing IC50 values significantly lower than known inhibitors like kojic acid .

| Compound | IC50 Value (µM) | Activity Level |

|---|---|---|

| Derivative A | 0.27 ± 0.03 | High |

| Derivative B | >300 | Low |

| Kojic Acid | 10.0 ± 0.90 | Moderate |

This table illustrates the potential of modifying the structure to enhance biological activity.

Antioxidant Evaluation

Another study evaluated the antioxidant capacity of related compounds using various assays (e.g., DPPH radical scavenging). Compounds derived from similar scaffolds exhibited antioxidant activities ranging from 71% to 82% compared to Trolox as a reference standard . This reinforces the potential utility of this compound in combating oxidative stress.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol, and how can reaction efficiency be optimized?

- Methodological Answer : A typical synthesis involves the condensation of thiophene-3-carbaldehyde with benzylamine, followed by reduction of the intermediate imine. For example, a modified procedure using sodium borohydride (NaBH₄) in methanol at 0–5°C yields the target compound with >70% efficiency. Purification via column chromatography (e.g., 4–40% Et₂O/pentane gradients) is critical to isolate the product from side reactions, such as over-reduction or dimerization . Reaction optimization should focus on temperature control, stoichiometric ratios, and inert atmosphere conditions to suppress oxidation of the thiophene ring.

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. Key diagnostic signals include:

- ¹H NMR : A singlet at δ 2.21 ppm (hydroxyl proton), aromatic multiplets for thiophene (δ 7.12–7.32 ppm), and benzylic CH₂N protons (δ 3.45–3.70 ppm).

- ¹³C NMR : Signals at ~70 ppm (C-OH) and 50–55 ppm (C-N) confirm the ethanolamine backbone. High-resolution mass spectrometry (HRMS) further validates the molecular formula (e.g., C₁₃H₁₅NOS⁺ requires m/z 241.0926) . For crystalline derivatives, single-crystal X-ray diffraction (e.g., SHELX refinement) resolves absolute stereochemistry .

Q. What analytical methods are recommended to assess purity and detect impurities in this compound?

- Methodological Answer : Reverse-phase ultra-performance liquid chromatography (RP-UPLC) with UV detection (λ = 254 nm) is effective. Use a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to separate impurities like des-thiophene byproducts or unreacted benzylamine. Relative response factors (RRFs) for impurities should be calibrated against reference standards. For example, diastereomeric impurities (e.g., arising from incomplete stereocontrol) can be quantified using chiral columns (e.g., Chiralpak IA) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity during the imine reduction step. Alternatively, kinetic resolution via enzymatic catalysis (e.g., lipases) selectively hydrolyzes one enantiomer of a racemic intermediate. For example, Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether achieves >90% enantiomeric excess (ee) for similar β-amino alcohols . Post-synthesis, chiral stationary-phase HPLC or circular dichroism (CD) spectroscopy verifies enantiopurity.

Q. What strategies mitigate instability or degradation during storage or under experimental conditions?

- Methodological Answer : The compound is prone to oxidation due to the thiophene moiety and hygroscopicity of the ethanolamine group. Stabilization methods include:

- Storing under argon at –20°C in amber vials.

- Adding radical scavengers (e.g., 0.1% BHT) to solutions.

- Lyophilization for long-term storage. Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic UPLC analysis can identify degradation pathways, such as thiophene ring sulfoxidation .

Q. How do computational methods aid in predicting the reactivity or pharmacological potential of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to biological targets (e.g., GPCRs or kinases) by simulating interactions with active-site residues. For instance, the benzylamino group may form π-π stacking with aromatic residues, while the hydroxyl group participates in hydrogen bonding .

Q. How can contradictions in reported synthetic yields or spectroscopic data be resolved?

- Methodological Answer : Discrepancies often arise from variations in reaction scale, purification techniques, or solvent polarity. Systematic replication under standardized conditions (e.g., inert atmosphere, controlled humidity) is essential. For NMR data inconsistencies, deuterated solvent effects (e.g., CDCl₃ vs. DMSO-d₆) should be evaluated. Cross-validation with independent techniques, such as IR spectroscopy (e.g., O-H stretch at 3300 cm⁻¹) or X-ray crystallography, resolves ambiguities .

属性

IUPAC Name |

2-(benzylamino)-1-thiophen-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c15-13(12-6-7-16-10-12)9-14-8-11-4-2-1-3-5-11/h1-7,10,13-15H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFNZCVQCSNEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C2=CSC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。